REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:13][CH3:14])[C:4]1[CH:12]=[CH:11][C:7]([C:8](=[S:10])[NH2:9])=[CH:6][CH:5]=1)[CH3:2].Br[CH2:16][CH:17](OC)OC.C1(C)C=CC(S(O)(=O)=O)=CC=1>CCO>[CH2:13]([N:3]([CH2:1][CH3:2])[C:4]1[CH:12]=[CH:11][C:7]([C:8]2[S:10][CH:16]=[CH:17][N:9]=2)=[CH:6][CH:5]=1)[CH3:14]
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Name
|
|
Quantity
|
2.29 g
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Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=C(C(N)=S)C=C1)CC
|
Name
|
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
BrCC(OC)OC
|
Name
|
|
Quantity
|
1.89 g
|
Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CCO
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Control Type
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UNSPECIFIED
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Setpoint
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95 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
cooled to rt
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
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Type
|
CUSTOM
|
Details
|
The residue was purified by a silica gel column chromatography (PE/EtOAc/Et3N (V/V/V)=2:1:0.05)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C1=CC=C(C=C1)C=1SC=CN1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 54.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |